

Spectroscopic Data of 1-(3-Cyclopropylphenyl)ethanone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-(3-Cyclopropylphenyl)ethanone

Cat. No.: B1356278

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This technical guide provides a comprehensive analysis of the spectroscopic data for **1-(3-Cyclopropylphenyl)ethanone**, a valuable building block in medicinal chemistry and materials science. The information presented herein is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this compound. This guide offers an in-depth look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with experimental protocols and detailed spectral interpretations.

Introduction

1-(3-Cyclopropylphenyl)ethanone, with the chemical formula $C_{11}H_{12}O$ and a molecular weight of 160.21 g/mol, is an aromatic ketone featuring a cyclopropyl substituent on the phenyl ring.^{[1][2][3]} Its unique structural combination of a flexible alkyl moiety and a rigid aromatic core makes it an attractive scaffold for the synthesis of novel compounds with potential applications in various fields of chemical research. Accurate and unambiguous structural elucidation through spectroscopic methods is paramount for its use in further synthetic transformations and biological evaluations. This guide provides a detailed examination of its characteristic spectroscopic signatures.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for **1-(3-Cyclopropylphenyl)ethanone**.

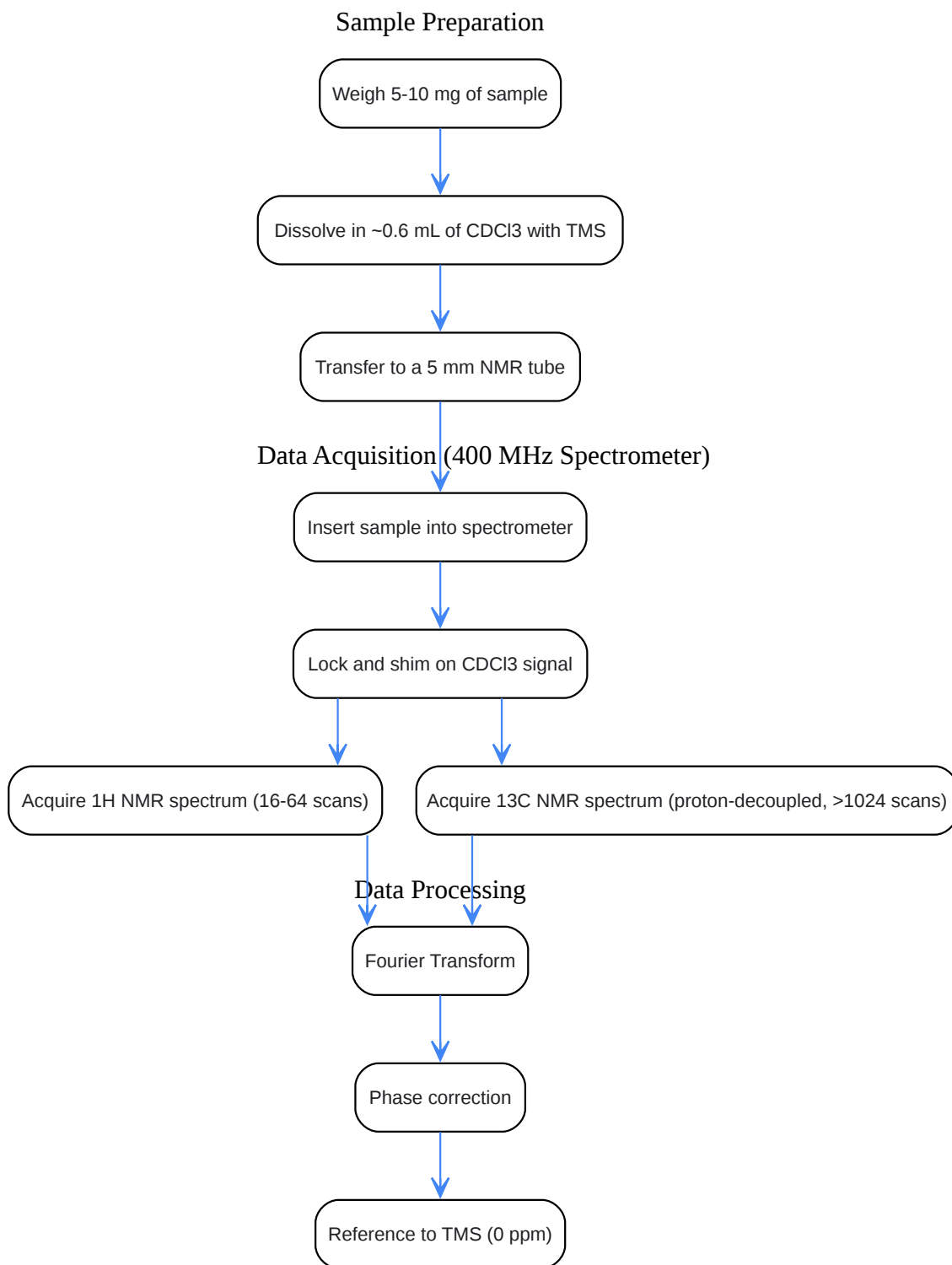
Caption: Molecular structure of **1-(3-Cyclopropylphenyl)ethanone** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ^1H and ^{13}C NMR spectra of **1-(3-Cyclopropylphenyl)ethanone** provide detailed information about its carbon-hydrogen framework.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.



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Caption: Standard workflow for NMR sample preparation and data acquisition.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **1-(3-Cyclopropylphenyl)ethanone** was recorded in deuterated chloroform (CDCl_3) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|-----------------------------|
| 6.58 | bs | 1 H | Aromatic H |
| 2.51 | m | 2 H | Aromatic H or Cyclopropyl H |
| 2.49 | m | 2 H | Aromatic H or Cyclopropyl H |
| 2.41 | s | 3 H | -COCH ₃ |
| 2.01 | m | 2 H | Cyclopropyl H |

Data sourced from supplementary material of a research article.[\[4\]](#)

Interpretation of the ^1H NMR Spectrum

- Aromatic Region:** The broad singlet at 6.58 ppm corresponds to one of the aromatic protons. The multiplets at 2.51 and 2.49 ppm likely represent the remaining aromatic protons and the methine proton of the cyclopropyl group, which often exhibit complex splitting patterns due to coupling with each other and the adjacent cyclopropyl methylene protons.
- Aliphatic Region:** The singlet at 2.41 ppm is characteristic of the three protons of the acetyl methyl group (-COCH₃). The multiplet at 2.01 ppm is assigned to the methylene protons of the cyclopropyl ring.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum was acquired at 100 MHz in CDCl_3 .

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-----------------------------|
| 204.1 | C=O (Ketone) |
| 202.7 | Aromatic C |
| 157.2 | Aromatic C |
| 135.0 | Aromatic C |
| 40.4 | Aromatic C |
| 29.0 | -COCH ₃ |
| 26.0 | Cyclopropyl CH |
| 24.4 | Cyclopropyl CH ₂ |

Data sourced from supplementary material of a research article.[\[4\]](#)

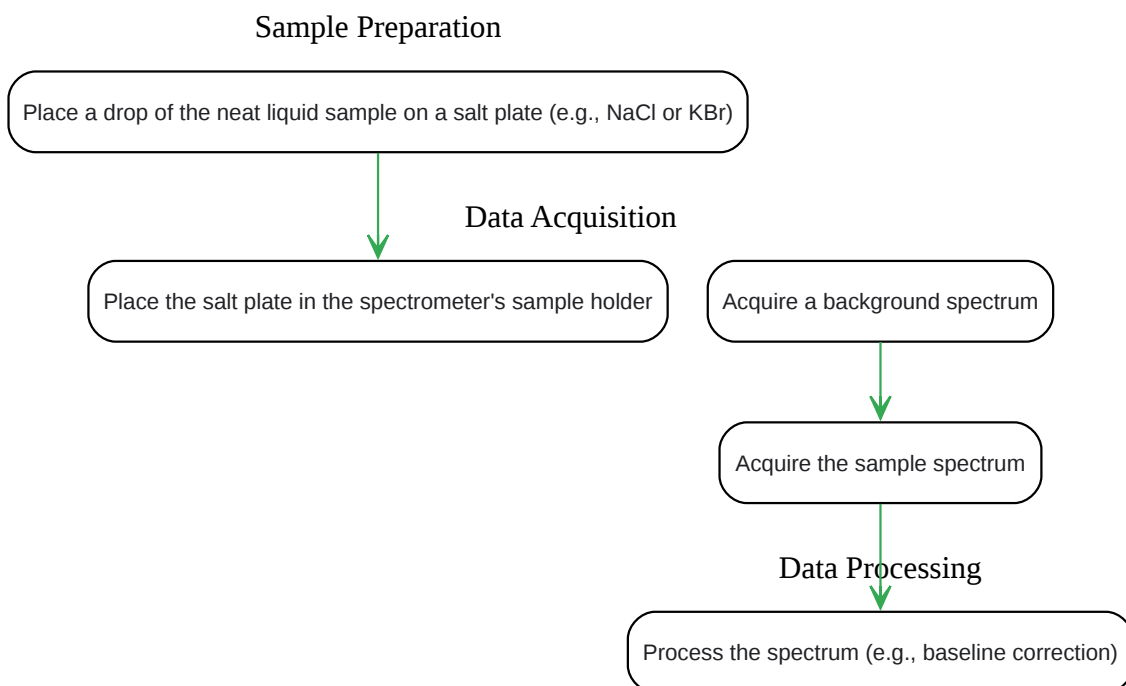
Interpretation of the ¹³C NMR Spectrum

- **Carbonyl Carbon:** The signal at 204.1 ppm is indicative of a ketone carbonyl carbon.
- **Aromatic Carbons:** The signals at 202.7, 157.2, 135.0, and 40.4 ppm are assigned to the carbons of the phenyl ring. The specific assignment of each carbon requires more advanced NMR experiments (e.g., HSQC, HMBC).
- **Aliphatic Carbons:** The peak at 29.0 ppm corresponds to the methyl carbon of the acetyl group. The signals at 26.0 ppm and 24.4 ppm are characteristic of the methine and methylene carbons of the cyclopropyl ring, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition



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Caption: General workflow for acquiring an IR spectrum of a liquid sample.

IR Spectroscopic Data

The IR spectrum was recorded as a thin film.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------|
| 1676 | br | C=O (Ketone) stretch |

Data sourced from supplementary material of a research article.^[4]

Interpretation of the IR Spectrum

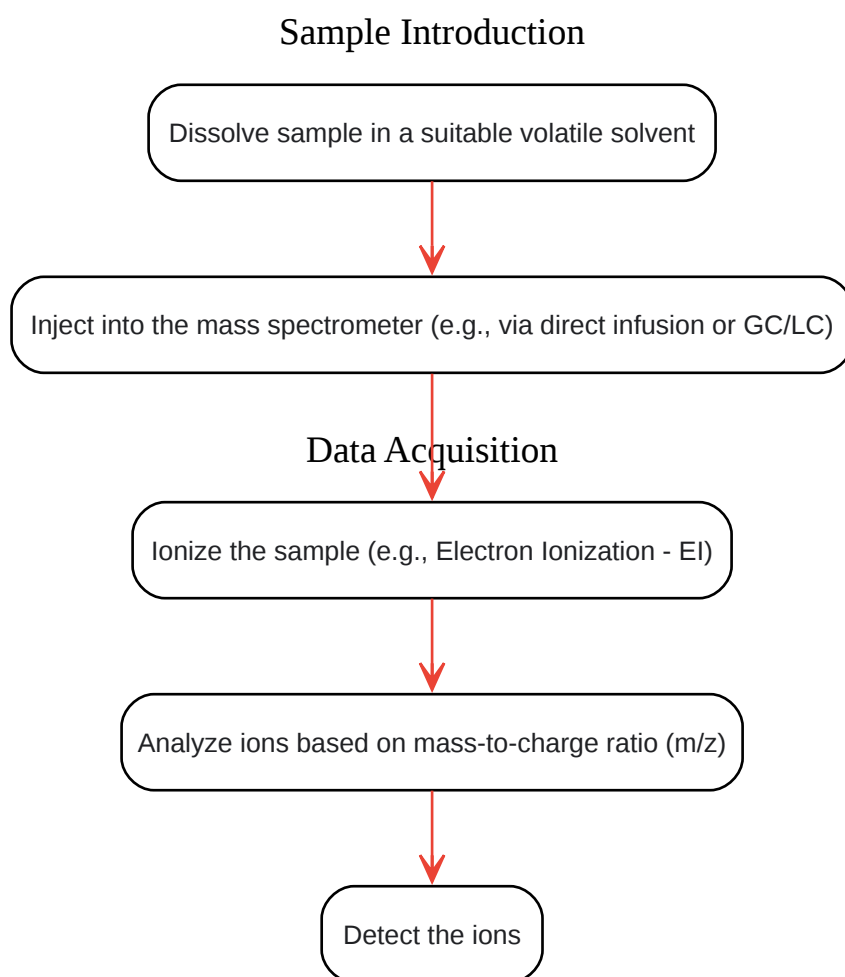
The most prominent feature in the IR spectrum is the strong, broad absorption at 1676 cm⁻¹.^[4] This is a characteristic stretching frequency for a conjugated ketone, where the carbonyl group

is attached to an aromatic ring. The conjugation lowers the frequency from that of a typical aliphatic ketone (around 1715 cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry Data Acquisition



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